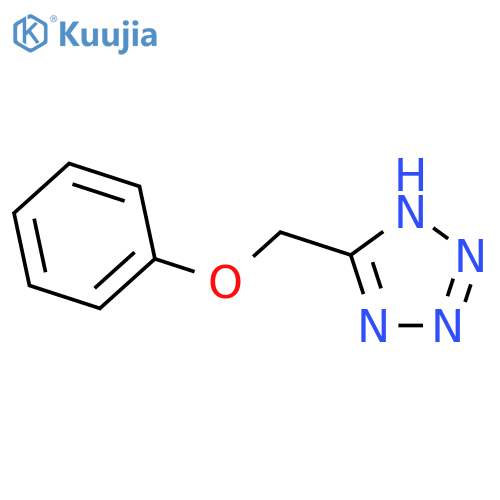Cas no 24896-23-9 (5-(phenoxymethyl)-2H-1,2,3,4-tetrazole)

24896-23-9 structure
商品名:5-(phenoxymethyl)-2H-1,2,3,4-tetrazole
5-(phenoxymethyl)-2H-1,2,3,4-tetrazole 化学的及び物理的性質
名前と識別子
-
- 5-(phenoxymethyl)-2H-1,2,3,4-tetrazole
- 5-(phenoxymethyl) tetrazole
- 962-641-0
- 24896-23-9
- G40257
- EN300-155590
- SCHEMBL1243217
- Z104378266
- OKACIACGQZSZRA-UHFFFAOYSA-N
- AKOS009028969
- 5-(phenoxymethyl)-2H-tetrazole
- phenoxymethyl tetrazole
- HMS1741F08
- SCHEMBL14277883
- ZAA89623
- AKOS022300428
- CS-0235348
-
- インチ: InChI=1S/C8H8N4O/c1-2-4-7(5-3-1)13-6-8-9-11-12-10-8/h1-5H,6H2,(H,9,10,11,12)
- InChIKey: OKACIACGQZSZRA-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 176.07
- どういたいしつりょう: 176.07
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 149
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 63.7A^2
5-(phenoxymethyl)-2H-1,2,3,4-tetrazole 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-138461-0.1g |
5-(phenoxymethyl)-2H-1,2,3,4-tetrazole |
24896-23-9 | 95% | 0.1g |
$113.0 | 2023-02-15 | |
| Enamine | EN300-138396-0.1g |
5-(phenoxymethyl)-2H-1,2,3,4-tetrazole |
24896-23-9 | 95% | 0.1g |
$113.0 | 2023-02-15 | |
| Enamine | EN300-138461-0.5g |
5-(phenoxymethyl)-2H-1,2,3,4-tetrazole |
24896-23-9 | 95% | 0.5g |
$310.0 | 2023-02-15 | |
| Enamine | EN300-138396-0.25g |
5-(phenoxymethyl)-2H-1,2,3,4-tetrazole |
24896-23-9 | 95% | 0.25g |
$162.0 | 2023-02-15 | |
| Enamine | EN300-138396-5.0g |
5-(phenoxymethyl)-2H-1,2,3,4-tetrazole |
24896-23-9 | 95% | 5.0g |
$1199.0 | 2023-02-15 | |
| TRC | P322208-250mg |
5-(phenoxymethyl)-2H-1,2,3,4-tetrazole |
24896-23-9 | 250mg |
$ 340.00 | 2022-06-03 | ||
| Enamine | EN300-138461-2.5g |
5-(phenoxymethyl)-2H-1,2,3,4-tetrazole |
24896-23-9 | 95% | 2.5g |
$810.0 | 2023-02-15 | |
| Enamine | EN300-155590-10.0g |
5-(phenoxymethyl)-2H-1,2,3,4-tetrazole |
24896-23-9 | 95% | 10g |
$1778.0 | 2023-06-08 | |
| Enamine | EN300-138396-50mg |
5-(phenoxymethyl)-2H-1,2,3,4-tetrazole |
24896-23-9 | 95.0% | 50mg |
$76.0 | 2023-09-30 | |
| Enamine | EN300-138396-5000mg |
5-(phenoxymethyl)-2H-1,2,3,4-tetrazole |
24896-23-9 | 95.0% | 5000mg |
$1199.0 | 2023-09-30 |
5-(phenoxymethyl)-2H-1,2,3,4-tetrazole 関連文献
-
Claudio Greco,Kate de Mattos-Shipley,Andrew M. Bailey,Nicholas P. Mulholland,Jason L. Vincent,Christine L. Willis,Thomas J. Simpson Chem. Sci., 2019,10, 2930-2939
-
Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025
-
Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828
-
Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690
24896-23-9 (5-(phenoxymethyl)-2H-1,2,3,4-tetrazole) 関連製品
- 1803842-86-5(2,6-Difluoro-3-(difluoromethyl)aniline)
- 1187933-35-2(5-Bromo-1-methylquinolin-2(1H)-one)
- 2241337-84-6(Bemnifosbuvir hemisulfate)
- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)
- 2138033-61-9(4-Propyl-3-(1,2-thiazol-5-yl)cyclohexan-1-one)
- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)
- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)
- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)
- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)
- 483968-03-2(1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol)
推奨される供給者
Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量